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2,8-Dibromodibenzothiophene 5,5-dioxide

Cat. No.: B1350919
CAS No.: 40307-15-1
M. Wt: 374.05 g/mol
InChI Key: ZFGCKZCEDNBNMV-UHFFFAOYSA-N
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Description

Significance of Dibenzothiophene (B1670422) 5,5-dioxide Core Structures in Advanced Organic Materials

The core structure, dibenzothiophene 5,5-dioxide, is a key component in the design of various advanced organic materials. chemimpex.com This molecule consists of two benzene (B151609) rings fused to a central thiophene (B33073) ring, where the sulfur atom has been oxidized to a sulfone group. nih.gov This oxidation is significant as it fundamentally alters the electronic nature of the parent dibenzothiophene molecule. The sulfone group acts as a strong electron-withdrawing group, which lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification imparts high thermal and morphological stability and makes the dibenzothiophene 5,5-dioxide core a useful building block for electron-transporting or host materials in organic light-emitting diodes (OLEDs). ossila.com Its versatile structure is also employed in the synthesis of organic semiconductors and materials for photovoltaic devices due to its favorable electronic properties. chemimpex.com Furthermore, it serves as a crucial intermediate in the production of specialty chemicals. chemimpex.com

PropertyDescriptionReference
Chemical Structure A tricyclic system with two benzene rings fused to a central thiophene S,S-dioxide ring. nih.gov
Electronic Nature The sulfone group is strongly electron-withdrawing, modifying the electronic properties of the aromatic system. wikipedia.orgmanchester.ac.uk
Key Applications Building block for organic semiconductors, host materials in OLEDs, and photovoltaic devices. chemimpex.comossila.com
Stability Exhibits good thermal and morphological stability. ossila.com

Role of Bromination and Sulfone Oxidation in Directing Chemical Reactivity and Molecular Design

The functionalization of the dibenzothiophene core through sulfone oxidation and bromination provides powerful tools for molecular design and directing chemical reactivity.

Sulfone Oxidation: The oxidation of the sulfur atom in dibenzothiophene to a sulfone (S,S-dioxide) is a critical transformation. scielo.org.zamdpi.comutrgv.edu This process converts the electron-rich thiophene ring into an electron-poor sulfone system. wikipedia.org This change in electronic character is fundamental to the utility of dibenzothiophene 5,5-dioxide derivatives in electronic applications, as it helps in creating materials with specific electron-transporting capabilities. The oxidation is typically achieved using oxidizing agents like hydrogen peroxide. ossila.comscielo.org.za

Bromination: The introduction of bromine atoms onto the dibenzothiophene scaffold serves as a key synthetic handle for further functionalization. Bromine atoms are effective leaving groups in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. core.ac.uk This allows for the facile introduction of a wide range of aryl groups or other functional moieties at specific positions on the core structure. 2,8-Dibromodibenzothiophene (B47624), the precursor to the title compound, can be synthesized from dibenzothiophene using bromine in a suitable solvent. ossila.comresearchgate.net The subsequent oxidation yields 2,8-dibromodibenzothiophene 5,5-dioxide, a molecule primed for further synthetic elaboration into more complex structures like oligomers and polymers for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com

ModificationEffect on Molecular PropertiesSynthetic Utility
Sulfone Oxidation Converts the core from electron-rich to electron-poor; lowers HOMO/LUMO energy levels.Creates materials suitable for electron transport layers and hosts in optoelectronic devices.
Bromination Introduces reactive sites on the aromatic core.Enables further functionalization via cross-coupling reactions to build larger, conjugated systems.

Overview of 2,8-Substitution Pattern Relevance in Directed Synthesis and Electronic Perturbations

The 2,8-substitution pattern on the dibenzothiophene 5,5-dioxide core is of particular strategic importance for the synthesis of high-performance organic electronic materials. This specific substitution pattern offers several advantages:

Symmetry and Linearity: Placing substituents at the 2 and 8 positions maintains the C2 symmetry of the molecule. This can lead to more ordered molecular packing in the solid state, which is often beneficial for charge transport in organic semiconductor films. It also allows for the extension of the conjugated system in a linear fashion.

Electronic Tuning: The electronic properties of the resulting molecule can be systematically tuned by varying the nature of the substituents introduced at the 2 and 8 positions. core.ac.uk Attaching electron-donating or electron-withdrawing groups via cross-coupling reactions allows for precise control over the HOMO and LUMO energy levels, the bandgap, and the photophysical properties of the material. core.ac.uk

Directed Synthesis: The bromine atoms at the 2 and 8 positions provide specific and reliable reaction sites, preventing the formation of isomeric impurities that can arise from less selective functionalization methods. This directed approach is crucial for creating well-defined, high-purity materials required for device applications.

Research on a series of 2,8-diaryl-dibenzothiophene derivatives has shown that substitution at these positions significantly impacts the photophysical and electrochemical properties. core.ac.ukresearchgate.net For instance, the introduction of different para-substituted phenyl groups at the 2 and 8 positions causes a bathochromic (red) shift in the absorption, fluorescence, and phosphorescence spectra. core.ac.uk This demonstrates the effective electronic communication between the substituents and the dibenzothiophene core, a key principle in the molecular engineering of materials for OLEDs. core.ac.uk

ParameterEffect of 2,8-SubstitutionReference
Absorption Spectra Substitution with aryl groups causes a bathochromic (red) shift. core.ac.uk
Fluorescence Spectra Substitution with aryl groups causes a bathochromic (red) shift. core.ac.uk
Phosphorescence Spectra Substitution with aryl groups causes a bathochromic (red) shift. core.ac.uk
HOMO/LUMO Levels Systematically tunable by the choice of electron-donating or electron-withdrawing substituents. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2O2S B1350919 2,8-Dibromodibenzothiophene 5,5-dioxide CAS No. 40307-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dibromodibenzothiophene 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)17(11,15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGCKZCEDNBNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2(=O)=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,8 Dibromodibenzothiophene 5,5 Dioxide

Precursor Synthesis and Regioselective Bromination Pathways

The critical first step in synthesizing the target compound is the formation of 2,8-dibromodibenzothiophene (B47624). The regioselectivity of this bromination is highly dependent on the electronic properties of the starting material.

The established and direct method for producing the 2,8-dibromo precursor involves the electrophilic aromatic substitution of dibenzothiophene (B1670422). In this reaction, dibenzothiophene is treated with elemental bromine. ossila.com The use of a solvent such as chloroform (B151607) is common for this procedure. ossila.com The sulfur atom in the dibenzothiophene ring acts as an ortho-, para-director, guiding the incoming bromine atoms to the 2 and 8 positions, which are para to the sulfur-containing ring junction. This results in the desired 2,8-disubstituted product.

Table 1: Reaction Conditions for the Bromination of Dibenzothiophene

Starting MaterialReagentSolventProduct
DibenzothiopheneBromine (Br₂)Chloroform (CHCl₃)2,8-Dibromodibenzothiophene

Attempting to synthesize the target compound by first oxidizing dibenzothiophene to dibenzothiophene sulfoxide (B87167) and then performing bromination introduces significant regiochemical challenges. The sulfoxide group is strongly deactivating and a meta-director for electrophilic aromatic substitution. wikipedia.org Therefore, direct bromination of dibenzothiophene sulfoxide would not be expected to yield the 2,8-dibromo isomer. Instead, substitution would be directed to positions meta to the sulfoxide, leading to a different set of isomers. This makes the bromination of the parent dibenzothiophene followed by oxidation the preferred and more controlled synthetic route. ossila.comwikipedia.org

Oxidation Protocols for Sulfone Formation

Once 2,8-dibromodibenzothiophene is obtained, the subsequent step is the oxidation of the sulfur atom to form the corresponding 5,5-dioxide (sulfone).

A widely used and effective method for the oxidation of 2,8-dibromodibenzothiophene is the use of hydrogen peroxide (H₂O₂) in glacial acetic acid. ossila.combangor.ac.uk This combination serves as a potent oxidizing system capable of converting the sulfide (B99878) directly to the sulfone, often under reflux conditions. bangor.ac.uk The reaction proceeds efficiently, providing a reliable route to 2,8-dibromodibenzothiophene 5,5-dioxide. ossila.com This method is also commonly applied for the oxidation of the parent dibenzothiophene to its sulfone. rsc.org

Table 2: Conditions for the Oxidation of 2,8-Dibromodibenzothiophene

Starting MaterialOxidizing AgentSolvent / MediumProduct
2,8-DibromodibenzothiopheneHydrogen Peroxide (H₂O₂)Glacial Acetic AcidThis compound

While hydrogen peroxide in acetic acid is a common protocol, other oxidants can be employed for the conversion of dibenzothiophenes to their corresponding sulfones. researchgate.net These alternatives, primarily documented for the parent dibenzothiophene, could potentially be adapted for the brominated derivative. Such reagents include meta-Chloroperoxybenzoic acid (mCPBA), Oxone, and chromium trioxide. researchgate.net Furthermore, modern synthetic methods offer catalytic approaches for the oxidation of sulfides to sulfones, which could serve as alternative routes. These include systems using tantalum carbide or niobium carbide as catalysts with hydrogen peroxide, or the use of organocatalysts like 2,2,2-trifluoroacetophenone. organic-chemistry.org

Table 3: Alternative Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing Agent/SystemReference
meta-Chloroperoxybenzoic acid (mCPBA) researchgate.net
Oxone researchgate.net
Chromium trioxide researchgate.net
Tantalum carbide/H₂O₂ organic-chemistry.org
Niobium carbide/H₂O₂ organic-chemistry.org
2,2,2-Trifluoroacetophenone/H₂O₂ organic-chemistry.org

Convergent Synthetic Approaches to Dibenzothiophene Sulfones

Convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments, offers an efficient alternative to linear, multi-step processes. This approach is highly relevant for creating the dibenzothiophene sulfone framework.

Intramolecular Oxidative Cyclizations in Biaryl Sulfones

A powerful and modern strategy for constructing the dibenzothiophene 5,5-dioxide core involves the palladium-catalyzed intramolecular oxidative cyclization of biaryl sulfones. nih.govacs.orgnih.gov This method provides direct access to the fused biaryl sulfone system from a single, appropriately substituted biaryl sulfone precursor. nih.gov

This approach is advantageous as it builds the core heterocyclic system in a single, efficient step, often with high regioselectivity. nih.govacs.org The reaction typically involves the formation of a C-C bond between the two aryl rings adjacent to the sulfone group. nih.gov Researchers have demonstrated that various substituted dibenzothiophene-5,5-dioxides can be prepared in good to excellent yields using this protocol. acs.orgnih.gov The resulting dibenzothiophene 5,5-dioxide can then serve as a direct precursor for subsequent functionalization, such as bromination, to yield the target 2,8-dibromo derivative. nih.gov This strategy represents a significant advance over classical methods that may require multiple steps and the use of pre-halogenated compounds. nih.gov

Table 3: Features of Intramolecular Oxidative Cyclization Methodology

FeatureDescriptionAdvantage
Convergence The core heterocyclic structure is formed from a single advanced intermediate (biaryl sulfone). nih.govReduces the number of linear steps, potentially increasing overall yield.
Efficiency The palladium-catalyzed C-H activation and C-C bond formation can proceed in good to excellent yields. acs.orgnih.govHigh-value products are generated efficiently.
Versatility The method is tolerant of various substituents on the biaryl sulfone precursor, allowing access to a range of substituted products. acs.orgEnables the synthesis of a library of dibenzothiophene dioxide derivatives.
Directness Provides a direct route to the fused biaryl sulfone core, minimizing the need for pre-functionalized starting materials. nih.govStreamlines the synthetic pathway compared to traditional multi-step methods.

Chemical Reactivity and Functionalization Strategies of 2,8 Dibromodibenzothiophene 5,5 Dioxide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are paramount in modifying the 2,8-dibromodibenzothiophene (B47624) 5,5-dioxide framework. The palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling are two of the most powerful and versatile methods employed for this purpose, facilitating the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.

The Buchwald-Hartwig amination is a key reaction for synthesizing C-N bonds by coupling amines with aryl halides. wikipedia.org This methodology is particularly effective for constructing donor-acceptor (D-A) type molecules by attaching electron-donating amine derivatives to the electron-accepting dibenzothiophene (B1670422) 5,5-dioxide core. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org

Carbazole (B46965) is a widely used electron-donating moiety in materials science due to its rigid, planar structure and excellent hole-transporting properties. The N-arylation of carbazole with 2,8-dibromodibenzothiophene 5,5-dioxide via the Buchwald-Hartwig reaction yields a D-A-D type molecule. This reaction is typically carried out using a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a sterically hindered phosphine (B1218219) ligand like XPhos or t-BuXPhos. nih.govnih.gov A strong base, commonly sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the carbazole N-H bond. libretexts.orgnih.gov The reaction is generally performed in an inert, anhydrous solvent such as toluene (B28343) or 1,4-dioxane (B91453) at elevated temperatures.

Table 1: Representative Conditions for Buchwald-Hartwig Amination with Carbazole This table presents a generalized set of conditions based on typical Buchwald-Hartwig reactions involving aryl bromides and carbazole derivatives.

ParameterConditionReference
Palladium PrecatalystPd₂(dba)₃ or Pd(OAc)₂ nih.govrsc.org
LigandXPhos or t-BuXPhos nih.gov
BaseSodium tert-butoxide (NaOtBu) nih.gov
SolventToluene or 1,4-Dioxane libretexts.orgnih.gov
Temperature100-110 °C nih.gov
AtmosphereInert (Argon or Nitrogen) libretexts.org

Phenothiazine (B1677639) is another important electron-donating heterocycle, known for its stronger donating character compared to carbazole due to its non-planar, butterfly conformation and the presence of both nitrogen and sulfur heteroatoms. The Buchwald-Hartwig coupling of phenothiazine with this compound proceeds under similar conditions to those used for carbazole. researchgate.netrsc.org A palladium source, a suitable phosphine ligand, and a strong base are essential for the reaction's success. The choice of ligand and base can be critical to achieve high yields, with systems like Pd(OAc)₂/SPhos and Cs₂CO₃ in THF being effective for certain C-N couplings. rsc.org The resulting molecule possesses a D-A-D structure with phenothiazine units as the donors.

In D-A-D molecules derived from this compound, the electronic properties of the donor units are crucial in determining the intramolecular charge transfer (ICT) characteristics. nih.gov The ICT process involves the transition of an electron from the highest occupied molecular orbital (HOMO), typically localized on the electron-donating moieties, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the electron-accepting dibenzothiophene 5,5-dioxide core. nih.govresearchgate.net

The strength of the donor directly influences the energy of the HOMO level and the HOMO-LUMO energy gap. Phenothiazine is a stronger electron donor than carbazole. Consequently, the HOMO level of the phenothiazine-substituted derivative is expected to be higher in energy (less negative) than that of the carbazole-substituted analogue. rsc.org This leads to a smaller HOMO-LUMO gap in the phenothiazine derivative, resulting in a red-shift (a shift to longer wavelengths) in its absorption and emission spectra. nih.gov This phenomenon is a direct consequence of the enhanced ICT from the more potent phenothiazine donor to the acceptor core. dtic.mil The efficiency of this charge transfer is fundamental to the performance of these materials in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). northwestern.edu

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming C-C bonds between aryl halides and arylboronic acids. nih.govmdpi-res.com This reaction is instrumental in extending the π-conjugated system of the this compound core by introducing various aryl or heteroaryl groups. This functionalization allows for fine-tuning of the material's electronic properties, solubility, and solid-state morphology.

A typical Suzuki-Miyaura reaction involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or is used directly as a complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov The catalytic cycle includes oxidative addition of the aryl bromide to the Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is a crucial component, as it is required to activate the boronic acid for the transmetalation step. nih.govresearchgate.net The reaction is typically performed in a mixed solvent system, often an organic solvent like toluene, 1,4-dioxane, or DMF with water, to facilitate the dissolution of both the organic substrates and the inorganic base. nih.gov

For the double Suzuki-Miyaura coupling on this compound, a stoichiometric excess of the arylboronic acid is generally required to ensure complete reaction at both bromine sites. Typically, 2.2 to 2.5 equivalents of the boronic acid are used relative to the dibromo substrate. nih.gov The catalyst loading is usually kept low, in the range of 1-5 mol %.

Table 2: Representative Catalytic System for Suzuki-Miyaura Cross-Coupling This table presents a generalized catalytic system based on typical Suzuki-Miyaura reactions involving dibromo-heterocyclic compounds.

ComponentExampleReference
SubstrateThis compound-
Arylboronic Acid (Stoichiometry)2.2 - 2.5 equivalents nih.gov
Palladium CatalystPd(PPh₃)₄ or Pd(OAc)₂ nih.gov
Base (Stoichiometry)K₂CO₃ or K₃PO₄ (≥ 2.0 equivalents per Br) nih.govresearchgate.net
Solvent SystemToluene/Water or Dioxane/Water nih.gov
Temperature80 - 100 °C researchgate.net

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

Formation of Desulfonylative Arylation Products

The replacement of the sulfonyl group in dibenzothiophene sulfones with an aryl substituent, a process known as desulfonylative arylation, presents a significant synthetic challenge. While desulfonylative functionalization has been achieved with various reagents, direct arylation is particularly complex. Research into the Suzuki-Miyaura type cross-coupling of dibenzothiophene sulfones with arylboronic acids has been explored. However, these reactions have been found to require stoichiometric quantities of nickel salts and often result in a complex mixture of desulfonylative arylation products, indicating challenges in controlling the reaction's selectivity and efficiency nih.gov.

In a broader context, nickel-catalyzed reductive cross-coupling reactions have been developed to form C(sp²)–C(sp²) bonds by coupling aryl sulfones with aryl bromides acs.orgresearchgate.net. These methods typically employ a nickel catalyst in combination with a reducing agent, such as zinc powder. The mechanism involves the activation of the inert C(Ar)–SO2 bond. One key step is the oxidative addition of the aryl sulfone to a Ni(0) species, which has been evidenced by the isolation and X-ray crystallographic characterization of an Ar–Ni(II)–SO2R complex acs.org. While these methods have been established for a range of aryl sulfones, their specific application to this compound and the selective desulfonylative arylation at the C-S-C bridge while retaining the bromine atoms has not been extensively detailed, representing an area for further investigation.

Stille Cross-Coupling for Oligomer and Polymer Synthesis

This compound is a valuable monomer for the synthesis of conjugated oligomers and polymers due to its rigid, planar structure and strong electron-accepting nature conferred by the sulfone group. These properties are highly desirable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The Stille cross-coupling reaction is a powerful and versatile method for constructing the C-C bonds necessary for polymer backbones nih.gov.

In a typical Stille polycondensation, the dihalogenated monomer, such as this compound, is reacted with a distannyl co-monomer in the presence of a palladium catalyst. While direct polymerization of the dibromo-variant is common, it is often advantageous to first convert it into a more reactive derivative, such as a bis(boronic ester) for Suzuki polymerization or a distannane for Stille coupling. For instance, dibenzothiophene-S,S-dioxide has been successfully incorporated into various conjugated polymer backbones for applications as photocatalysts for hydrogen production from water nih.govresearchgate.net. These syntheses are often achieved through Suzuki polymerization, where the dibromo- precursor is first converted to its corresponding diboronic ester derivative researchgate.net.

The resulting polymers exhibit tailored donor-acceptor structures, which are crucial for controlling their optoelectronic properties, such as band gaps and charge separation efficiencies researchgate.net. The strong electron-withdrawing dibenzothiophene-S,S-dioxide unit, when paired with suitable electron-donating co-monomers, leads to materials with promising performance in various applications, including photodynamic anticancer therapy acs.org and as photocatalysts for hydrogen peroxide production rsc.org.

Table 1: Examples of Polymers Synthesized from Dibenzothiophene-S,S-dioxide Derivatives

Polymer NameCo-monomerPolymerization MethodApplicationReference
FluPh2-SO9,9'-diphenylfluorene derivativeSuzuki PolymerizationPhotocatalytic Hydrogen Production nih.gov
Py-SOPyrene derivativeSuzuki PolymerizationPhotocatalytic Hydrogen Production nih.gov
Flu-SOFluorene (B118485) derivativeSuzuki PolymerizationPhotocatalytic Hydrogen Production nih.gov
PSO-BN2Benzene (B151609) analogue with nitrogen atomsNot specifiedPhotocatalytic H2O2 Production rsc.org
PDBTSO-TThiophene (B33073) derivativeNot specifiedPhotocatalytic Hydrogen Production researchgate.net

Nucleophilic Substitution and Carbon-Sulfur Bond Transformations

Reactivity with Organomagnesium Reagents (Grignard Reactions)

Organomagnesium reagents, commonly known as Grignard reagents, have been shown to be highly effective in the deoxydesulfurization of dibenzothiophene sulfones researchgate.net. This transformation involves the cleavage of the carbon-sulfur bonds and the extrusion of the SO2 group, ultimately leading to the formation of biphenyl (B1667301) derivatives. The reaction is particularly efficient when catalyzed by nickel complexes.

The reaction of dibenzothiophene dioxides with Grignard reagents, such as methylmagnesium bromide (MeMgBr), can be catalyzed by various nickel complexes to yield desulfonylated and functionalized biaryl products nih.gov. For example, the reaction of dibenzothiophene 5,5-dioxide with MeMgBr in the presence of catalysts like [Ni(dippe)H]₂ (where dippe is 1,2-bis(diisopropylphosphino)ethane) can produce dimethyl-substituted biphenyls in good yields nih.gov. This process demonstrates a powerful method for C-C bond formation via the cleavage of inert C(sp²)–SO₂ bonds. The reactivity in these nickel-catalyzed Kumada-type cross-coupling reactions is selective, favoring the cleavage of the aryl C(sp²)–SO₂ bond over other potential reaction sites nih.gov.

The mechanism of the nickel-catalyzed desulfonylative cross-coupling with Grignard reagents involves a catalytic cycle that begins with the active Ni(0) species nih.govresearchgate.net. Although the precise mechanistic details remained elusive for some time, studies on platinum analogues have helped to isolate and characterize key intermediates, providing significant insight researchgate.net.

A proposed catalytic cycle for the reaction of dibenzothiophene dioxide is as follows nih.gov:

Coordination: The nickel catalyst, for example, [Ni(dippe)H]₂, reacts with the dibenzothiophene dioxide.

Oxidative Addition: The Ni(0) complex undergoes oxidative addition into one of the C(sp²)–SO₂ bonds. This step is a crucial C–S bond activation.

SO₂ Extrusion: Aided by the Grignard reagent, the complex extrudes sulfur dioxide (SO₂) to form a cyclic nickel intermediate.

Metathesis: The cyclic intermediate undergoes transmetalation with the Grignard reagent (e.g., MeMgBr).

Reductive Elimination: The final step is a reductive elimination that forms the new C-C bond, yielding the functionalized biphenyl product and regenerating the active Ni(0) catalyst.

This mechanistic pathway highlights the role of the nickel catalyst in facilitating the cleavage of the strong C–SO₂ bond and the subsequent formation of new carbon-carbon bonds.

Cleavage of Carbon-Sulfur Bonds with Alkoxide Ions

The carbon-sulfur bonds in dibenzothiophene 5,5-dioxide can also be cleaved by strong nucleophiles such as alkoxide ions researchgate.net. This reaction proceeds through a different pathway compared to the metal-catalyzed desulfonylation. When dibenzothiophene 5,5-dioxide is treated with alkoxide ions, the cleavage of the C-S bond occurs predominantly with the formation of a new carbon-oxygen bond researchgate.net.

This reactivity contrasts with the reaction using hydroxide (B78521) ions, where sulfur-oxygen bond formation is the main pathway. The reaction with alkoxides likely proceeds via nucleophilic aromatic substitution, where the alkoxide attacks one of the carbon atoms adjacent to the sulfone bridge. This leads to the opening of one of the thiophene rings. The intermediacy of a species like the dipotassium (B57713) salt of 2-(2-hydroxyphenyl)benzenesulfinic acid has been proposed, which would then lead to the observed C-O bond formation products upon workup researchgate.net. During this reaction, the electron spin resonance (ESR) spectrum of the radical anion of dibenzothiophene 5,5-dioxide has been detected, suggesting that single-electron transfer processes may also play a role in the reaction mechanism researchgate.net.

Electrophilic Aromatic Substitution and Directed Halogenation

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for the functionalization of aromatic compounds. In the context of dibenzothiophene 5,5-dioxide derivatives, the inherent reactivity of the aromatic rings is significantly diminished by the strongly deactivating sulfone bridge. Consequently, forcing conditions are often required to effect substitution. The regiochemical outcome of these reactions is determined by the combined influence of the existing substituents on the aromatic nucleus.

Regioselective Bromination of Dibenzothiophene 5,5-dioxide Derivatives

The introduction of additional bromine atoms onto the this compound scaffold is a challenging synthetic endeavor due to the already deactivated nature of the aromatic rings. The sulfone group acts as a strong meta-directing deactivator, while the bromine atoms, although deactivating through their inductive effect, direct incoming electrophiles to the ortho and para positions.

In the case of unsubstituted dibenzothiophene 5,5-dioxide, electrophilic bromination with N-bromosuccinimide (NBS) in concentrated sulfuric acid leads to the formation of 3,7-dibromodibenzothiophene 5,5-dioxide. This outcome is consistent with the directing effect of the sulfone group, which deactivates the entire molecule but most strongly deactivates the positions ortho and para to it (positions 4, 6, 1, and 9), leaving the meta positions (3, 7, 2, and 8) as the most favorable sites for electrophilic attack. The preferential bromination at the 3 and 7 positions over the 2 and 8 positions can be attributed to steric hindrance and electronic factors.

When considering the further bromination of this compound, the directing effects of the existing substituents must be carefully analyzed. The sulfone group will continue to direct incoming electrophiles to the remaining meta positions, which are the 4 and 6 positions. The bromine atoms at the 2 and 8 positions will direct incoming electrophiles to their ortho and para positions. For the bromine at position 2, the ortho positions are 1 and 3, and the para position is 7. For the bromine at position 8, the ortho positions are 7 and 9, and the para position is 3.

Therefore, there is a reinforcing effect directing the incoming bromine to positions 3 and 7. However, these positions are already substituted in the related 3,7-dibromo isomer. In the case of the 2,8-dibromo isomer, the positions activated by the bromine atoms (1, 3, 7, 9) are simultaneously deactivated by the sulfone group. Conversely, the positions less deactivated by the sulfone group (4 and 6) are not activated by the existing bromine atoms. This complex interplay of directing effects makes predicting the precise outcome of further bromination challenging without specific experimental data. It is plausible that forcing conditions could lead to a mixture of polybrominated products, with substitution potentially occurring at the 3 and 7 positions to yield 2,3,7,8-tetrabromodibenzothiophene 5,5-dioxide.

Starting MaterialReagent and ConditionsMajor ProductReference
Dibenzothiophene 5,5-dioxideN-Bromosuccinimide, conc. H₂SO₄3,7-Dibromodibenzothiophene 5,5-dioxide

Functionalization of Other Dibenzothiophene Sulfone Isomers

The functionalization of dibenzothiophene sulfone isomers extends beyond halogenation and provides access to a diverse range of derivatives with tailored electronic and physical properties. Nitration, in particular, has been explored for the synthesis of various nitro-substituted dibenzothiophene 5,5-dioxides.

A notable example is the synthesis of various polynitro derivatives of dibenzothiophene-5,5-dioxide. Research in this area has successfully produced a range of nitrated compounds, including 2-nitro-, 3-nitro-, 2,7-dinitro-, 2,8-dinitro-, 3,7-dinitro-, 1,3,7-trinitro-, 1,3,8-trinitro-, 2,3,7-trinitro-, 2,3,8-trinitro-, 1,3,7,8-tetranitro-, and 2,3,7,8-tetranitrodibenzothiophene-5,5-dioxide. The synthesis of these compounds highlights the feasibility of introducing multiple functional groups onto the dibenzothiophene sulfone core, despite its deactivated nature. The successful synthesis of 2,3,7,8-tetranitrodibenzothiophene-5,5-dioxide is particularly significant as it demonstrates that with appropriate reagents and conditions, extensive functionalization of the aromatic rings is achievable.

The synthesis of these varied isomers underscores the complex interplay of directing effects. The sulfone group's meta-directing influence is a primary determinant of the substitution pattern. However, as more nitro groups are introduced, their own strong deactivating and meta-directing effects further modify the reactivity and regioselectivity of subsequent nitration steps. The ability to synthesize specific isomers, such as the 2,8-dinitro and 2,7-dinitro derivatives, suggests that under certain conditions, substitution can be directed to positions other than the electronically favored 3 and 7 positions.

Starting MaterialReactionProduct(s)
Dibenzothiophene-5,5-dioxideNitration2-Nitro-, 3-Nitro-, 2,7-Dinitro-, 2,8-Dinitro-, 3,7-Dinitro-, 1,3,7-Trinitro-, 1,3,8-Trinitro-, 2,3,7-Trinitro-, 2,3,8-Trinitro-, 1,3,7,8-Tetranitro-, and 2,3,7,8-Tetranitrodibenzothiophene-5,5-dioxide

This extensive range of synthesized nitro derivatives opens up avenues for further chemical transformations. For instance, the nitro groups can be reduced to amino groups, providing access to aminodibenzothiophene 5,5-dioxides. These amino derivatives can then serve as versatile building blocks for the synthesis of more complex molecules through reactions such as diazotization followed by Sandmeyer reactions or coupling reactions to form azo dyes.

Advanced Applications of 2,8 Dibromodibenzothiophene 5,5 Dioxide in Materials Science and Interdisciplinary Research

Organic Electronic Materials

The utility of 2,8-Dibromodibenzothiophene (B47624) 5,5-dioxide and its derivatives in organic electronic materials stems from the electron-deficient nature of the dibenzothiophene-S,S-dioxide core. This property facilitates the development of materials with tailored energy levels and charge transport characteristics, which are crucial for the fabrication of high-performance devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, derivatives of dibenzothiophene (B1670422) 5,5-dioxide have demonstrated considerable promise in various functional layers of the device architecture, contributing to improved efficiency and color purity.

Materials capable of Thermally Activated Delayed Fluorescence (TADF) are at the forefront of third-generation OLED emitters, offering a pathway to achieve 100% internal quantum efficiency without the need for heavy metals. The dibenzothiophene 5,5-dioxide unit serves as a potent electron acceptor in the design of TADF emitters. When combined with suitable electron-donating moieties, the resulting donor-acceptor (D-A) structure can exhibit a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC).

For instance, a D-A-D type TADF material, DPAC-DBTDO, was developed using 9,9-diphenyl-9,10-dihydroacridine (B1356494) as the electron donor and dibenzo[b,d]thiophene-5,5-dioxide as the electron acceptor. researchgate.net This compound demonstrated a very small ΔEST of 0.10 eV, leading to a high external quantum efficiency of 13.1% in multilayered OLEDs. researchgate.net The introduction of bromine atoms, as in the case of 2,8-Dibromodibenzothiophene 5,5-dioxide, can further modulate the electronic properties and enhance the performance of TADF emitters.

Table 1: Performance of OLEDs Incorporating Dibenzothiophene 5,5-dioxide Based TADF Emitters

Emitter Donor Moiety Acceptor Moiety ΔEST (eV) Maximum EQE (%) Emission Color
DPAC-DBTDO 9,9-diphenyl-9,10-dihydroacridine Dibenzo[b,d]thiophene-5,5-dioxide 0.10 13.1 -

The performance of phosphorescent OLEDs (PhOLEDs) is heavily reliant on the choice of the host material in the emissive layer. An ideal host material should possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent dopant, as well as balanced charge transport properties. Dibenzothiophene derivatives have been investigated as host materials for high-efficiency deep blue PhOLEDs. rsc.org The incorporation of both hole-transporting units like carbazole (B46965) and electron-transporting moieties such as phosphine (B1218219) oxide alongside the dibenzothiophene core has led to devices with high quantum efficiency and low driving voltage. rsc.org A deep blue PhOLED utilizing a dibenzothiophene-based host material achieved a high quantum efficiency of 20.2%. rsc.org

Table 2: Performance of PhOLEDs with Dibenzothiophene Derivative Host Materials

Host Material Dopant Type Maximum Quantum Efficiency (%)
Dibenzothiophene derivative with carbazole and phosphine oxide Deep Blue Phosphorescent 20.2

Efficient electron transport is crucial for achieving charge balance and high efficiency in OLEDs. Materials based on dibenzothiophene have been theoretically and experimentally shown to be promising candidates for electron transport layers (ETLs). scirp.orgscirp.org The electron-withdrawing sulfonyl group in the dibenzothiophene 5,5-dioxide core contributes to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and transport. Theoretical studies suggest that dibenzothiophene-based materials can possess sufficiently deep Highest Occupied Molecular Orbital (HOMO) energies to block holes and high enough triplet energies to prevent exciton (B1674681) quenching, making them suitable for use in blue electrophosphorescent OLEDs. scirp.org

Organic Field-Effect Transistors (OFETs)

Dibenzothiophene derivatives have been identified as a promising class of new prototype semiconductors for organic field-effect transistors (OFETs). researchgate.net The rigid and planar structure of the dibenzothiophene core can facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. While specific performance data for OFETs based on this compound is not extensively reported, the broader class of benzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) organic semiconductors, which share a similar fused thiophene (B33073) ring system, have shown exceptionally high charge-carrier mobilities. rsc.org The intrinsic mobility in these materials is found to be critically controlled by factors such as the length of alkyl side-chains, which influence molecular ordering and packing. rsc.org This suggests that with appropriate molecular engineering, this compound could be a valuable component in high-performance OFETs.

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the field of organic photovoltaics, this compound has demonstrated significant potential as an additive to enhance the performance and stability of solar cells. A notable application is its use in tin-based perovskite solar cells, which are being explored as a less toxic alternative to lead-based perovskites.

The introduction of 2,8-dibromo-dibenzothiophene-S,S-dioxide (BrDS) as a doping agent in tin-based perovskite films has been shown to be a universal and effective strategy to improve their structural and optoelectronic properties. rsc.orgresearchgate.net The BrDS additive effectively inhibits the oxidation of Sn²⁺ to Sn⁴⁺, a major degradation pathway in these devices, and passivates grain boundary and point defects within the perovskite film. rsc.org This leads to a higher carrier lifetime and improved crystal quality. As a result, perovskite solar cells doped with BrDS have achieved a power conversion efficiency (PCE) of 14.98%, with a certified efficiency of 14.36%, which is among the highest reported for tin-based PSCs. rsc.org Furthermore, these devices exhibit significantly improved long-term and operational stability. rsc.org

Table 3: Performance of Tin-Based Perovskite Solar Cells with and without this compound (BrDS) Additive

Device Configuration Power Conversion Efficiency (PCE) (%) Certified Efficiency (%) Key Improvement
Tin-based PSC (Control) - - -
Tin-based PSC with BrDS 14.98 14.36 Inhibition of Sn²⁺ oxidation, defect passivation, improved stability

Furthermore, brominated dibenzothiophene derivatives have also been explored as volatile solid additives in all-polymer solar cells (all-PSCs). For instance, 4-bromodibenzothiophene (B1267965) (4-BDBTP) was used to finely modulate the morphology of the active layer in all-PSCs. rsc.orgrsc.org The bromine substitution was found to enhance intermolecular interactions with the host material, leading to more ordered molecular stacking and well-defined fibril networks. rsc.org This morphological optimization resulted in a high efficiency of 19.30% (certified as 18.82%) for the 4-BDBTP-treated all-PSC. rsc.org These findings underscore the potential of brominated dibenzothiophene compounds, including this compound, as effective morphology-controlling agents in high-performance organic solar cells.

Perovskite Solar Cells (PSCs)

Photocatalysis and Hydrogen Evolution Reactions (HER)

The unique electronic properties of the dibenzothiophene 5,5-dioxide core are also being harnessed for applications in photocatalysis, particularly for the production of hydrogen from water.

Conjugated microporous polymers (CMPs) are a class of materials with high surface areas and tunable electronic structures, making them promising candidates for heterogeneous photocatalysis. The integration of dibenzothiophene-S,S-dioxide units into the backbone of these polymers has been shown to yield highly active photocatalysts for hydrogen evolution. researchgate.net These CMPs can effectively absorb visible light and generate electron-hole pairs, which then drive the reduction of water to hydrogen. The porous nature of the polymers facilitates the diffusion of reactants and products, further enhancing their photocatalytic efficiency.

The photocatalytic performance of dibenzothiophene-S,S-dioxide-based polymers can be significantly influenced by their structural design. Research has shown that the linking pattern of the dibenzothiophene-S,S-dioxide monomer within the polymer chain plays a crucial role. For instance, a polymer with a 3,7-linking pattern has demonstrated superior photocatalytic performance for hydrogen evolution compared to one with a 2,8-linking pattern. This is attributed to the enhanced conjugation chain length and improved coplanarity of the polymer backbone in the 3,7-linked structure, which facilitates charge migration along the polymer chain.

Furthermore, the photocatalytic activity can be tuned by copolymerizing dibenzothiophene-S,S-dioxide with different aromatic units. The choice of the comonomer affects the band gap and charge separation efficiency of the resulting polymer. For example, creating donor-acceptor structures with thiophene derivatives allows for the tailoring of these properties to optimize the hydrogen evolution rate. researchgate.net Minimizing steric hindrance within the polymer structure has also been identified as a strategy to improve photocatalytic efficiency by promoting better intermolecular packing and charge transport.

Molecular Probes and Imaging Agents (Non-Clinical Research Focus)

Beyond materials science, the dibenzothiophene 5,5-dioxide scaffold is finding applications in the development of molecular probes for non-clinical research, particularly in the realm of bioimaging.

A notable application is the development of an aggregation-induced emission (AIE)-active small molecule fluorophore based on an electron-withdrawing dibenzothiophene-S,S-dioxide unit. rsc.org This fluorophore, when formulated into water-soluble nanoparticles, exhibits impressive two-photon absorption properties. rsc.org This characteristic enables its use in two-photon fluorescence imaging, which allows for deeper tissue penetration and higher resolution imaging compared to conventional fluorescence microscopy. rsc.org

These nanoparticles have been successfully employed for the vascular imaging of in vivo and ex vivo tissues in a research setting. rsc.org The high two-photon absorption cross-section of the fluorophore leads to a high signal-to-noise ratio, providing clear and detailed images of the vasculature. rsc.org This application highlights the potential of this compound derivatives as powerful tools for non-clinical biomedical imaging research. rsc.org

Design and Synthesis of Derivatives for Receptor Binding Studies (e.g., α7-nAChRs)

The dibenzothiophene 5,5-dioxide framework is a key component in the design of high-affinity ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α7 subtype. nih.govnih.gov The α7-nAChR is a significant target in drug discovery for neurological and psychiatric disorders. Researchers have utilized the dibenzothiophene 5,5-dioxide scaffold to develop selective antagonists with exceptionally high binding affinity. nih.gov

A notable example is the synthesis of a series of derivatives based on 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide. nih.gov By introducing fluorine atoms at various positions on the dibenzothiophene core, scientists have fine-tuned the binding characteristics of these molecules. The synthesis is typically achieved through a Buchwald-Hartwig cross-coupling reaction. nih.gov These efforts have produced compounds with binding affinities (Ki values) in the low nanomolar and even sub-nanomolar range, indicating a very strong and specific interaction with the α7-nAChR. nih.govacs.org

Two of these fluorinated derivatives, radiolabeled with Fluorine-18, have been successfully used as radioligands for Positron Emission Tomography (PET) imaging, allowing for the visualization and study of α7-nAChRs in the brain. nih.govnih.gov The high selectivity and binding potential of these tracers underscore the utility of the dibenzothiophene 5,5-dioxide core in developing powerful tools for neuroscience research. nih.govacs.org

Table 1: Binding Affinities of Dibenzothiophene 5,5-dioxide Derivatives for α7-nAChR

Compound Modification Binding Affinity (Ki, nM) Reference
5 Lead Compound 0.023 nih.gov
[¹⁸F]7a Fluoro-derivative 0.4 nih.govnih.gov
7b Fluoro-derivative 20 nih.gov
[¹⁸F]7c Fluoro-derivative 1.3 nih.govnih.gov
7d Fluoro-derivative 0.8 nih.gov

| 7e | Fluoro-derivative | 0.6 | nih.gov |

Utility in Fluorescent Microscopy Dyes

The dibenzothiophene 5,5-dioxide (DBTOO) unit is increasingly recognized for its excellent photophysical properties, making it a valuable component in the creation of fluorescent dyes. nih.gov Its rigid, planar structure and electron-withdrawing nature contribute to high fluorescence quantum yields. rsc.org This core has been incorporated into novel dyes designed for various bioimaging applications, including two-photon microscopy. rsc.orgacs.org

Researchers have synthesized lipophilic derivatives of DBTOO specifically for visualizing cellular membranes. nih.gov These dyes exhibit strong blue fluorescence and can be used with standard DAPI (4′,6-diamidino-2-phenylindole) filter sets common in fluorescence microscopy. nih.gov Co-staining experiments have confirmed that these novel DBTOO-based dyes localize effectively within the plasma membrane of cells, showing a strong correlation with standard membrane stains. nih.gov

Furthermore, the dibenzothiophene-S,S-dioxide moiety has been used to construct advanced fluorophores with aggregation-induced emission (AIE) characteristics and large two-photon absorption cross-sections. rsc.orgrsc.org These properties are highly desirable for in vivo and deep-tissue imaging, where enhanced penetration depth and high signal-to-noise ratios are crucial. rsc.org Conjugated polymers incorporating the dibenzothiophene-S,S-dioxide unit have demonstrated high fluorescence quantum yields (up to 77.8%) and have been successfully used for two-photon microscopy imaging of cells and tissues. acs.orgacs.org

Environmental and Industrial Relevance in Fundamental Chemistry

Model Compound in Biodegradation Studies of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Compounds

In environmental science, dibenzothiophene (DBT), the parent compound of this compound, is a widely used model for studying the biodegradation of sulfur-containing polycyclic aromatic hydrocarbons (PAHs). duke.edu These compounds are common pollutants found in petroleum and creosote-contaminated sites. Understanding their degradation pathways is essential for developing effective bioremediation strategies.

Microbial degradation of PAHs often begins with the action of dioxygenase enzymes, which introduce oxygen atoms into the aromatic ring structure. nih.gov Studies on DBT degradation by various bacterial communities have identified multiple metabolic pathways and a wide array of breakdown products. duke.edu While DBT is the initial substrate, its oxidized forms, including dibenzothiophene 5,5-dioxide, are relevant as potential metabolites or reference compounds in these analytical studies. The complex nature of DBT biodegradation, which can sometimes lead to the formation of more toxic intermediates, highlights the importance of using such model compounds to gain a comprehensive understanding of the entire degradation process. duke.edu

Oxidative Desulfurization in Petroleum Refining Research (Mechanistic Aspects)

The removal of sulfur from transportation fuels is a critical industrial process aimed at reducing harmful emissions like sulfur oxides (SOx). While hydrodesulfurization (HDS) is the conventional method, it is less effective for removing refractory sulfur compounds like DBT and its alkylated derivatives. Oxidative desulfurization (ODS) has emerged as a promising alternative that operates under milder conditions. nih.govresearchgate.net

The fundamental mechanism of ODS involves two main steps:

Oxidation: The sulfur atom in the dibenzothiophene molecule is selectively oxidized to a sulfoxide (B87167) and then further to a sulfone (dioxide). nih.govresearchgate.netrsc.org

Removal: The resulting dibenzothiophene 5,5-dioxide (sulfone) is significantly more polar than the parent DBT. This increased polarity allows for its easy separation and removal from the nonpolar fuel phase by methods such as solvent extraction or adsorption. nih.govresearchgate.net

Dibenzothiophene serves as the archetypal model compound for mechanistic studies in ODS research. nih.govnih.gov Various oxidizing agents, including hydrogen peroxide, ozone, and molecular oxygen, are used in conjunction with catalysts to drive the conversion of DBT to dibenzothiophene 5,5-dioxide. nih.govrsc.orgacs.org Research focuses on optimizing catalyst efficiency and reaction conditions to achieve near-complete conversion of DBT into its corresponding sulfone, thereby enabling the production of ultra-low sulfur fuels. nih.gov

Table 2: Mechanistic Steps of Oxidative Desulfurization (ODS) of Dibenzothiophene (DBT)

Step Reactant Product Key Transformation Purpose
1. Oxidation Dibenzothiophene (DBT) Dibenzothiophene 5,5-dioxide (Sulfone) Oxidation of sulfur atom Increases polarity of the sulfur compound

| 2. Removal | Dibenzothiophene 5,5-dioxide (in fuel) | Separated Dibenzothiophene 5,5-dioxide | Extraction or Adsorption | Removes the polar sulfone from the nonpolar fuel |

Computational and Theoretical Investigations of 2,8 Dibromodibenzothiophene 5,5 Dioxide

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule, particularly the distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its optical and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

The determination of HOMO and LUMO energy levels is fundamental in assessing a molecule's potential as an electron donor or acceptor. The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. mdpi.com A low-lying LUMO is characteristic of a good electron acceptor. For 2,8-Dibromodibenzothiophene (B47624) 5,5-dioxide, the presence of the electron-withdrawing sulfone group and two bromine atoms is anticipated to lower both the HOMO and LUMO energy levels compared to the unsubstituted dibenzothiophene (B1670422).

Incorporating dibenzothiophene-S,S-dioxide units into conjugated oligomers has been shown to be an effective way to increase the electron affinity of materials, which corresponds to a stabilization (lowering) of the LUMO level. rsc.orgresearchgate.net However, specific, quantitatively determined HOMO and LUMO energy levels for isolated 2,8-Dibromodibenzothiophene 5,5-dioxide are not available in the reviewed literature. Theoretical methods like Density Functional Theory (DFT) are commonly employed for such calculations. tandfonline.comub.ac.id

Table 1: Representative Theoretical Parameters for Electronic Structure Analysis

ParameterDescriptionTypical Method of Determination
EHOMO Energy of the Highest Occupied Molecular OrbitalDFT, Cyclic Voltammetry
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalDFT, Cyclic Voltammetry
Energy Gap (Eg) Difference between ELUMO and EHOMODFT, UV-Vis Spectroscopy

This table is illustrative of the parameters that would be determined in a computational study. Specific values for this compound are not currently published.

Characterization of Charge Transfer States in Donor-Acceptor Systems

In donor-acceptor (D-A) systems, an electronically excited state can lead to the transfer of an electron from the donor to the acceptor, forming a charge-transfer (CT) state. The dibenzothiophene-S,S-dioxide moiety is a well-established acceptor unit in the construction of D-A materials. researchgate.net When paired with a suitable electron donor, this compound would be expected to facilitate the formation of CT states upon photoexcitation.

Studies on co-oligomers containing fluorene (B118485) (a donor) and dibenzothiophene-S,S-dioxide (an acceptor) have shown evidence of intramolecular charge transfer. worktribe.comresearchgate.netbangor.ac.uk These studies reveal that in polar solvents, the emission spectra are dominated by a broad, featureless band at longer wavelengths, which is characteristic of emission from a CT state. researchgate.net This phenomenon, known as solvatochromism, is a key indicator of the charge-separated nature of the excited state. researchgate.net While these studies provide insight into the acceptor nature of the dibenzothiophene-S,S-dioxide core, a specific characterization of the charge transfer states in a system explicitly containing this compound has not been reported.

Molecular Conformation and Dynamics

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interaction with its environment. These aspects are often investigated computationally to understand stability and flexibility.

Analysis of Bond Rotation Energy Barriers

Detailed computational analyses of the energy barriers associated with the rotation around specific bonds in this compound are not present in the current scientific literature. Such studies would typically involve mapping the potential energy surface as a function of the dihedral angle of a bond of interest. For a relatively rigid fused-ring system like this, significant bond rotation would be limited to any potential exocyclic substituents, which are absent in this specific molecule.

Conformational Landscapes in Different Phases

The conformational landscape of a molecule describes the accessible spatial arrangements of its atoms. For this compound, the core structure is largely planar and rigid. However, slight puckering or bending of the five-membered sulfone ring could occur. Computational studies on the conformational dynamics of charge-transfer states in other donor-acceptor systems have shown that structural changes can occur to stabilize the charge-separated state. vu.nl No specific studies on the conformational landscapes of this compound in different phases (gas, solution, solid-state) have been found.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. researchgate.netnih.gov For instance, DFT calculations have been used to investigate the pyrolysis mechanism of the parent dibenzothiophene, revealing that the reaction is likely initiated by H-migration or S–C bond rupture. acs.org Similarly, the photoreactivity of dibenzothiophene S-oxides, which can undergo cleavage of the S=O bond under UV irradiation, has been a subject of study. nih.gov

Despite the availability of these powerful theoretical tools, no studies dedicated to elucidating the reaction mechanisms of this compound using quantum chemical methods have been identified in the reviewed literature. Such studies could, for example, explore its behavior in nucleophilic aromatic substitution reactions at the bromine-substituted positions or its photostability.

Transition State Analysis of Catalytic Transformations

Transition state analysis is a cornerstone of computational reaction mechanism studies, allowing for the determination of activation energy barriers that govern reaction rates. For the catalytic transformations of dibenzothiophene sulfones, DFT calculations are employed to map out the potential energy surface of the reaction.

In nickel-catalyzed cross-coupling reactions involving dibenzothiophene sulfone, a key mechanistic step is the oxidative addition of the C–S bond to the metal center. researchgate.net Computational studies can model the geometry of the transition state for this step, revealing a structure where the C–S bond is elongated and interacting with the nickel atom. The calculated energy of this transition state relative to the reactants provides the activation barrier.

One study on the reactivity of a platinum complex with dibenzothiophene sulfone allowed for the isolation and characterization of several reaction intermediates, including a key platinacycle formed via C-S bond activation. researchgate.net This experimental finding is supported by theoretical calculations that can predict the stability of such intermediates and the barriers to their formation and subsequent reaction. These computational models are essential for understanding how the catalyst facilitates the C–S bond cleavage and for optimizing catalyst design for higher efficiency.

Structure-Property Relationship Predictions for Material Design

Computational modeling is instrumental in establishing structure-property relationships, which are critical for designing new materials for specific applications. For this compound, theoretical calculations can predict its electronic and optical properties, guiding its use in fields like organic electronics.

The core structure of dibenzothiophene S,S-dioxide is known to be an excellent electron-accepting moiety. Theoretical studies on related dibenzothiophene-based molecules have shown that functionalization of the dibenzothiophene core allows for the tuning of electronic properties. researchgate.net DFT calculations are used to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO (the band gap) is a critical factor determining the material's electronic and optical characteristics.

For this compound, the electron-withdrawing nature of both the sulfone group and the bromine atoms is predicted to significantly lower both the HOMO and LUMO energy levels, making it a strong electron-accepting material. This property has been exploited in the development of tin-based perovskite solar cells, where its inclusion as an additive was shown to passivate defects and inhibit the oxidation of Sn2+, leading to a significant improvement in power conversion efficiency and stability. rsc.org Computational models can help rationalize these experimental observations by showing how the molecule interacts with the perovskite surface and influences its electronic structure.

Table 2: Predicted Electronic Properties of Dibenzothiophene Derivatives for Organic Electronics

Compound/Derivative Type Computational Method Predicted HOMO Level (eV) Predicted LUMO Level (eV) Predicted Band Gap (eV)
Dibenzothiophene (Parent) DFT ~ -5.9 ~ -1.8 ~ 4.1
Dibenzothiophene S,S-dioxide DFT ~ -6.5 ~ -2.9 ~ 3.6

Note: These values are representative, based on computational studies of related dibenzothiophene derivatives, and serve to illustrate the influence of functionalization on electronic properties. researchgate.netsci-hub.se

Future Research Directions and Emerging Paradigms for 2,8 Dibromodibenzothiophene 5,5 Dioxide

Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity

While the traditional synthesis of 2,8-Dibromodibenzothiophene (B47624) 5,5-dioxide is effective, future research will likely focus on more advanced and efficient synthetic strategies that offer greater control over the final molecular architecture.

C-H Activation/Functionalization: A significant paradigm shift in synthesis is the move towards direct C-H activation. Palladium-catalyzed dual C-H functionalization of diaryl sulfides represents a powerful method to form the dibenzothiophene (B1670422) core without the need for pre-functionalized starting materials. nih.govsioc-journal.cn Future work could adapt these methods for the direct, regioselective synthesis of substituted dibenzothiophene sulfones, potentially bypassing multi-step sequences and improving atom economy. mdpi.com This approach could enable the introduction of functional groups at positions other than 2 and 8, creating a wider array of derivatives.

Regioselective Cyclization Strategies: Novel methods for constructing the dibenzothiophene S-oxide core, which can be easily oxidized to the sulfone, are emerging. One such strategy involves a Suzuki–Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids, followed by an electrophilic cyclization. rsc.orgrsc.org This two-step protocol has been shown to efficiently produce unsymmetrically substituted dibenzothiophene S-oxides, demonstrating excellent regioselectivity. rsc.org Applying this methodology could lead to dibenzothiophene sulfones with precisely controlled substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution.

Asymmetric Synthesis of Chiral Sulfones: The planar structure of dibenzothiophene 5,5-dioxide is achiral. However, the introduction of substituents or the creation of atropisomers can impart chirality. Future research may explore the enantioselective synthesis of chiral dibenzothiophene sulfone derivatives. rsc.orgrsc.org Methodologies developed for the asymmetric synthesis of other chiral sulfones, such as co-catalyzed asymmetric sulfonylation, could be adapted for this purpose, opening doors to applications in asymmetric catalysis and chiroptical materials. rsc.orgresearchgate.net

Exploration of Diverse Functionalization Reactions Beyond Traditional Halogen-Based Coupling

The two bromine atoms in 2,8-Dibromodibenzothiophene 5,5-dioxide are prime handles for traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). However, future research will aim to move beyond this paradigm to unlock new chemical space and create molecules with novel properties.

Direct C-H Functionalization of the Core: A key future direction is the direct functionalization of the C-H bonds on the dibenzothiophene sulfone backbone. rsc.orgnih.gov This would allow for the introduction of functional groups at the 1, 3, 4, 6, 7, and 9 positions, which are not readily accessible through traditional methods. For instance, protocols have been developed for the functionalization of the bay positions (1,9) of the parent dibenzothiophene sulfone scaffold via lithiation and subsequent trapping with electrophiles. nih.govacs.org Expanding these strategies to the 2,8-dibromo derivative could yield highly substituted, non-planar structures with unique electronic and steric properties.

Alternative Coupling and Substitution Pathways: While Suzuki coupling is common, the electron-deficient nature of the dibenzothiophene 5,5-dioxide core may enable other reaction types. Research into nucleophilic aromatic substitution (SNAr) of the bromine atoms could provide a complementary method to C-C and C-N bond formation, as has been demonstrated on other electron-deficient dibromo-heterocycles. mdpi.com Exploring reactions with a wider range of nucleophiles (O, S, N-based) could significantly diversify the available derivatives.

Transformations via Aryne Intermediates: A more unconventional approach involves the transformation of related dibenzothiophene S-oxides into highly functionalized derivatives through the generation of aryne intermediates. rsc.org This strategy could lead to the synthesis of complex, fused-ring systems appended to the dibenzothiophene sulfone core, offering a pathway to novel π-extended materials.

Integration into Advanced Organic-Inorganic Hybrid Materials and Supramolecular Assemblies

The unique electronic properties and rigid structure of this compound make it an attractive component for complex material architectures.

Metal-Organic Frameworks (MOFs): Dibenzothiophene and its derivatives are known to interact with MOFs, which have been explored for applications like adsorptive desulfurization. nih.govmdpi.commdpi.com A promising future direction is the use of functionalized this compound as a building block (linker) for new MOFs. The sulfone group could engage in specific interactions with metal nodes, while the programmable bromine positions allow for post-synthetic modification or the creation of porous frameworks with tailored electronic properties for catalysis, sensing, or gas storage.

Organic-Inorganic Perovskites: A significant breakthrough has been the use of this compound as an additive in tin-based perovskite solar cells. It effectively inhibits the oxidation of Sn²⁺ and passivates defects, leading to substantial improvements in power conversion efficiency and stability. Future research will likely focus on designing new derivatives with tailored energy levels and functional groups to further optimize the interface between the organic and inorganic components in these hybrid solar cells.

Supramolecular Self-Assembly: The sulfone group is an effective hydrogen bond acceptor. This property can be harnessed to direct the self-assembly of dibenzothiophene sulfone derivatives into well-defined supramolecular structures. Research has shown that derivatives can form interesting assemblies through hydrogen bonding involving the SO₂ group. acs.org By strategically placing other functional groups on the 2,8-dibromo-scaffold, researchers could design complex, self-assembled materials like liquid crystals, organogels, or nano-structured films for electronic applications.

Rational Design of Highly Efficient Organic Electronic and Photocatalytic Devices with Tailored Performance

The strong electron-withdrawing nature of the sulfone group makes dibenzothiophene 5,5-dioxide derivatives excellent candidates for electron-transporting and photoactive materials.

Organic Electronics: Derivatives of 2,8-dibromodibenzothiophene are already used to synthesize materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Future work will involve the rational design of new derivatives to fine-tune properties like electron mobility, energy levels (HOMO/LUMO), and solid-state packing to achieve higher device performance and stability.

Photocatalysis for Hydrogen Evolution: One of the most exciting emerging applications is in photocatalysis. Conjugated polymers incorporating the dibenzothiophene-S,S-dioxide unit have demonstrated exceptionally high performance for photocatalytic hydrogen production from water under visible light. researchgate.netnih.gov The sulfone group is believed to enhance wettability and act as a site for proton reduction. beilstein-journals.org Future research will focus on understanding the structure-property relationships that govern this high activity. For example, studies have shown that the linking pattern of the monomer (e.g., 3,7-linking vs. 2,8-linking) significantly impacts photocatalytic performance by altering the polymer's coplanarity and charge migration properties. acs.org Designing new polymers based on the 2,8-dibromo-scaffold will allow for systematic tuning of the electronic band gap and charge transport pathways to maximize solar-to-hydrogen conversion efficiency. researchgate.net

Table 1: Performance of Dibenzothiophene-S,S-dioxide-Based Polymer Photocatalysts An interactive data table should be generated here based on the text.

Polymer Name Monomer Linking Pattern Hydrogen Evolution Rate (HER) (μmol h⁻¹ g⁻¹) Apparent Quantum Yield (AQY) Reference
S-CMP3 3,7-linking 3106 (λ > 420 nm) 13.2% @ 420 nm ucl.ac.ukfigshare.comacs.org
PyDOBT-1 3,7-linking 5697 Not Reported acs.org
Py-SO 2,8-linking 4740 Not Reported researchgate.net

Application in Other Emerging Fields of Chemical Science and Engineering

The versatility of the this compound structure opens doors to applications beyond materials science.

Chemical Biology and Imaging: Fluorescent molecules are indispensable tools in biology. Derivatives of dibenzothiophene 5,5-dioxide have been developed as fluorescent dyes for visualizing cellular membranes. chemrxiv.org Their photophysical properties, including good quantum yields and blue emission, make them suitable for fluorescence microscopy. Future research could focus on creating a palette of such dyes with different colors and functionalities, such as targeting specific organelles or sensing biological analytes.

Environmental Remediation: Dibenzothiophene is a persistent, sulfur-containing pollutant found in fossil fuels. The oxidation of dibenzothiophene to its corresponding sulfone is the key step in both oxidative desulfurization (ODS) and biodesulfurization (BDS) processes, which aim to produce cleaner fuels. nih.gov Photocatalytic systems, sometimes using other materials, are being developed for the efficient degradation of dibenzothiophene under visible light, converting it to the more easily removable sulfone. Future engineering applications could involve designing reactors and materials based on these principles for large-scale fuel purification.

Green Chemistry Approaches in the Synthesis and Application of Dibenzothiophene Sulfones

Adopting green chemistry principles is crucial for the sustainable development of chemical processes. Future research on this compound and related compounds will increasingly incorporate these principles.

Greener Synthetic Methods: The traditional oxidation of sulfides to sulfones often uses stoichiometric, harsh oxidizing agents. Future synthetic routes will prioritize greener alternatives. This includes the use of H₂O₂ as a clean oxidant, often in combination with metal-free organocatalysts. The development of C-H activation methodologies also aligns with green chemistry by improving atom economy and reducing the generation of waste from pre-functionalization steps. nih.gov

Biocatalysis: Biodesulfurization presents an environmentally benign route where microorganisms use enzymes, such as dibenzothiophene monooxygenase, to convert dibenzothiophene into its sulfone under mild conditions. nih.gov Research into enhancing the efficiency and substrate scope of these enzymes could lead to commercially viable green processes for both fine chemical synthesis and fuel upgrading.

Energy-Efficient Applications: The application of dibenzothiophene sulfone polymers in visible-light photocatalysis is inherently a green technology, as it utilizes solar energy to drive chemical reactions like water splitting. nih.gov Future work will aim to develop catalysts that operate efficiently without the need for expensive noble metal co-catalysts, further enhancing the sustainability of the process. acs.org

Q & A

What are the primary synthetic routes for 2,8-dibromodibenzothiophene 5,5-dioxide, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is synthesized via bromination of dibenzothiophene (DBT), where bromine is introduced at the 2 and 8 positions. A common method involves reacting DBT with bromine in a solvent like dichloromethane or carbon tetrachloride under controlled temperature (0–25°C) . Optimization requires careful stoichiometric control to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity (>97% by HPLC, as reported by suppliers) . Key challenges include managing exothermic reactions and minimizing side products like mono- or tri-brominated derivatives.

How do spectroscopic techniques (e.g., NMR, HRMS) confirm the structural integrity of this compound?

Basic Research Focus
1H NMR analysis reveals distinct aromatic proton environments: the dibenzothiophene core protons appear as a singlet due to symmetry, while bromine substituents deshield adjacent protons, causing splitting in 13C NMR spectra . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z corresponding to C₁₂H₆Br₂O₂S (exact mass ~385.82 g/mol). Discrepancies in peak multiplicity or unexpected fragments may indicate incomplete bromination or oxidation of the sulfone group.

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Stille, Suzuki)?

Advanced Research Focus
The bromine atoms at positions 2 and 8 serve as electrophilic sites for palladium-catalyzed cross-coupling. For example, in Stille coupling, tributyltin-substituted thiophene derivatives react with the dibromide using Pd(PPh₃)₄ as a catalyst . The sulfone group (5,5-dioxide) enhances electron-withdrawing effects, activating the C-Br bonds for nucleophilic substitution. However, steric hindrance from the dibenzothiophene framework may reduce reaction rates compared to simpler aryl bromides. Kinetic studies using in-situ NMR or DFT calculations could elucidate transition-state geometries.

How does the electronic structure of this compound influence its suitability as a precursor for optoelectronic materials?

Advanced Research Focus
The sulfone group introduces a strong electron-deficient character, making the compound a candidate for electron-transport layers in OLEDs or organic photovoltaics. Computational studies (e.g., DFT) predict a HOMO-LUMO gap of ~3.5 eV, aligning with TADF (thermally activated delayed fluorescence) applications . Bromine substituents further enable functionalization with electron-donating groups (e.g., diphenylamino or phenothiazine) to tune charge-transfer properties. Experimental validation via cyclic voltammetry and UV-vis spectroscopy is critical to correlate theoretical predictions with empirical data.

What are the thermal stability and decomposition pathways of this compound under inert and oxidative conditions?

Advanced Research Focus
Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C, with mass loss attributed to Br₂ and SO₂ release. Differential scanning calorimetry (DSC) reveals phase transitions influenced by crystal packing, as seen in analogous sulfone derivatives . Under oxidative conditions (e.g., air), the compound may form brominated byproducts or sulfonic acids. Stability studies under device-relevant conditions (e.g., prolonged heating at 150°C in vacuum) are essential for applications in thin-film electronics.

How can this compound be integrated into π-conjugated polymers, and what challenges arise in polymerization?

Advanced Research Focus
Electrochemical polymerization of DBT derivatives requires precise control of monomer concentration and electrolyte composition. For example, copolymerization with thiophene (Th) or bithiophene (2Th) units enhances charge mobility but may introduce regiochemical defects . Challenges include achieving high molecular weight (Mn > 20 kDa) and minimizing chain branching. Gel permeation chromatography (GPC) and MALDI-TOF mass spectrometry are recommended for polymer characterization.

What computational methods are best suited to model the electronic and steric effects of this compound in supramolecular assemblies?

Advanced Research Focus
Density functional theory (DFT) with B3LYP/6-31G(d) basis set accurately predicts bond lengths and angles, validated against single-crystal X-ray data . Molecular dynamics (MD) simulations can model π-π stacking interactions, though the sulfone group’s steric bulk may disrupt packing, as observed in analogous fluorinated systems . Pair distribution function (PDF) analysis is recommended for amorphous or disordered phases.

How do purification methods (e.g., recrystallization, sublimation) impact the crystallinity and defect density of this compound?

Basic Research Focus
Recrystallization from toluene/ethanol yields needle-like crystals with low defect density, suitable for single-crystal X-ray studies. Sublimation under reduced pressure (10⁻³ mbar, 180°C) produces thin films with oriented growth, critical for charge transport measurements. Purity >99% is achievable but requires multiple recrystallization cycles, as residual solvents (e.g., DMF) can act as charge traps .

What contradictions exist in reported synthetic yields or properties of this compound, and how can they be resolved?

Advanced Research Focus
Discrepancies in bromination yields (50–85% across studies) may stem from variable reaction scales or impurity profiles in starting materials . Reproducibility requires strict control of bromine stoichiometry (2.2 eq. Br₂ per DBT) and reaction time (<4 hours). Collaborative studies using standardized protocols (e.g., IUPAC guidelines) and interlaboratory validation are recommended.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.